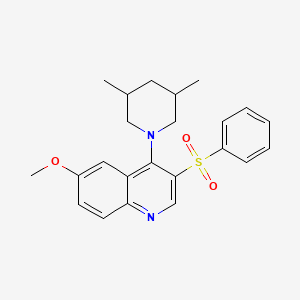

3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-16-11-17(2)15-25(14-16)23-20-12-18(28-3)9-10-21(20)24-13-22(23)29(26,27)19-7-5-4-6-8-19/h4-10,12-13,16-17H,11,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAMSEBJRSWLNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.

Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation using benzenesulfonyl chloride and a base like pyridine.

Incorporation of the Dimethylpiperidinyl Group: The final step involves the nucleophilic substitution reaction where the dimethylpiperidinyl group is attached to the quinoline core using a suitable leaving group and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituents on the benzenesulfonyl group, the piperidine/piperazine ring, and the quinoline core. Below is a detailed comparison:

Structural and Physicochemical Properties

*Calculated based on molecular formula.

Key Observations:

Benzenesulfonyl Modifications :

- The target compound has an unsubstituted benzenesulfonyl group, whereas BB90881 () features a 4-ethylbenzenesulfonyl group, likely increasing hydrophobicity . The dimethylbenzenesulfonyl group in introduces steric hindrance and electronic effects .

Piperidine/Piperazine Variations: The 3,5-dimethylpiperidine in the target compound contrasts with the 4-methylpiperidine in BB90881, which may alter conformational flexibility .

Quinoline Core Substitutions: The 6-methoxy group in the target compound and BB90881 is replaced with chloro in , which could impact electron distribution and hydrogen bonding .

Biological Activity

3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline is , with a molecular weight of 424.6 g/mol. The compound features a quinoline core substituted with a benzenesulfonyl group and a piperidine moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O3S |

| Molecular Weight | 424.6 g/mol |

| Chemical Structure | Structure |

| CAS Number | 902945-00-0 |

Research indicates that compounds similar to 3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline may act as inhibitors of specific protein targets involved in cancer pathways, particularly B-cell lymphoma 6 (BCL6). BCL6 is a transcriptional repressor associated with diffuse large B-cell lymphoma (DLBCL) and other malignancies. The inhibition of BCL6 can lead to antiproliferative effects in cancer cells.

In a study optimizing quinolone derivatives for BCL6 inhibition, it was found that modifications to the piperidine substituent significantly affected the binding affinity and degradation activity against BCL6. Specifically, the introduction of polar groups on the piperidine ring improved the pharmacokinetic profile and cellular potency of these compounds .

Biological Activity

The biological activity of 3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline has been assessed through various in vitro and in vivo studies:

- Antiproliferative Activity : In vitro assays demonstrated that the compound exhibits significant antiproliferative effects on cancer cell lines. For instance, similar quinoline derivatives have shown IC50 values in the nanomolar range against DLBCL cells .

- In Vivo Efficacy : Animal models have been utilized to evaluate the compound's efficacy. In xenograft models of lymphoma, compounds within this chemical class demonstrated moderate efficacy when administered orally, suggesting potential therapeutic applications in oncology .

Case Studies

Several studies have reported on the biological effects of quinoline derivatives similar to our compound:

- Study on BCL6 Inhibition : Research published in April 2023 highlighted the optimization of quinolone derivatives for inhibiting BCL6. The study revealed that specific modifications could enhance both potency and selectivity against cancer cells while maintaining acceptable pharmacokinetic properties .

- Photophysical Properties : Another investigation into related compounds assessed their photophysical properties alongside biological activity. These studies are crucial for understanding how structural variations influence both therapeutic efficacy and safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.